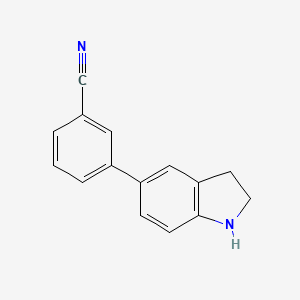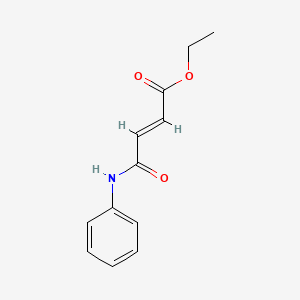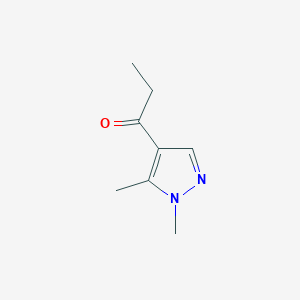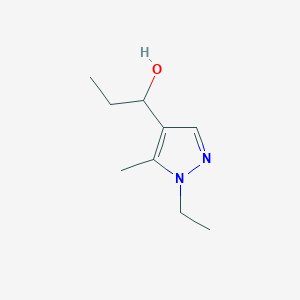
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is a heterocyclic compound with the molecular formula C₈H₁₄N₂O It is characterized by a pyrazole ring substituted with an ethyl group and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one.
Reduction: 1-(1-Ethyl-1H-pyrazol-4-yl)propane.
Substitution: 1-(1-Ethyl-1H-pyrazol-4-yl)propyl chloride.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can be compared with other pyrazole derivatives:
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol: Contains a phenyl group, leading to different steric and electronic properties.
1-(1-Propyl-1H-pyrazol-4-yl)propan-1-ol: Longer alkyl chain, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-8(11)7-5-9-10(4-2)6-7/h5-6,8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAZXRGXHUGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)


![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7763028.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)






![4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B7763118.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol](/img/structure/B7763125.png)
